molecular formula C12H12Cl4O3 B071037 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol CAS No. 178043-48-6

3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol

Cat. No. B071037
CAS RN: 178043-48-6
M. Wt: 346 g/mol
InChI Key: WJXVUDLJJISECG-UHFFFAOYSA-N
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Description

3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol, also known as DCDPA, is a chemical compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol works by inhibiting the activity of acrolein, which is a toxic byproduct of lipid peroxidation that can cause damage to cells and tissues. By inhibiting acrolein, 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol may help to reduce oxidative stress and inflammation in the body, which can contribute to the development of various diseases.
Biochemical and Physiological Effects
Studies have shown that 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol can reduce oxidative stress and inflammation in various cell and animal models. It has also been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain, which are characteristic of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol in lab experiments is its specificity for acrolein inhibition, which can help to reduce off-target effects. However, one limitation is that 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol may not be effective in all disease models, and further research is needed to determine its efficacy in different contexts.

Future Directions

There are several future directions for research on 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in cancer therapy, as it may be able to inhibit the growth of cancer cells. Additionally, further research is needed to determine the optimal dosage and administration of 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol for different disease models.

Scientific Research Applications

3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol has been studied for its potential use as an inhibitor of the enzyme acrolein, which is involved in the formation of oxidative stress in the body. It has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

CAS RN

178043-48-6

Molecular Formula

C12H12Cl4O3

Molecular Weight

346 g/mol

IUPAC Name

3-[2,6-dichloro-4-(3,3-dichloroprop-2-enoxy)phenoxy]propan-1-ol

InChI

InChI=1S/C12H12Cl4O3/c13-9-6-8(18-5-2-11(15)16)7-10(14)12(9)19-4-1-3-17/h2,6-7,17H,1,3-5H2

InChI Key

WJXVUDLJJISECG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)OCCCO)Cl)OCC=C(Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCCO)Cl)OCC=C(Cl)Cl

synonyms

3(2,6-DICHLORO-4-(3,3-DICHLOROALLYLOXY)PHENOXY)PROPAN-1-OL

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A reaction vessel was charged with 11.6 g of 3,5-dichloro-4-(3-benzoyloxypropyloxy)-1-(3,3-dichloro-2-propenyloxy)benzene, 15.2 g of 10% aqueous potassium hydroxide solution and 30 ml of methanol. After stirring at room temperature for 24 hours, the reaction mixture was concentrated. Water was poured into the concentrate, and the mixture was extracted twice with 150 ml of diethyl ether. The ether layers were combined, washed with water, dried over anhydrous magnesium sulfate, and then concentrated to give a crude product. The crude product was subjected to silica gel chromatography, which afforded 7.41 g of 3-(2,6-dichloro-4-(3,3-dichloro-2-propenyloxy)phenoxy)-1-propanol (83% yield), m.p., 56.6° C.
Name
3,5-dichloro-4-(3-benzoyloxypropyloxy)-1-(3,3-dichloro-2-propenyloxy)benzene
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11.6 g
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reactant
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15.2 g
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30 mL
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crude product
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Oc1c(Cl)cc(OCC=C(Cl)Cl)cc1Cl
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